The synthesis of 22-Deoxoisocucurbitacin D can be approached through various methods, primarily focusing on extraction from natural sources or total synthesis in the laboratory.
The molecular formula of 22-Deoxoisocucurbitacin D is . The compound's structure features a tetracyclic framework typical of cucurbitacins, characterized by a series of rings with various functional groups attached.
CC(C)C1=CC(=C(C=C1)C(=O)O)C2(C(=O)OC2(C)C)C
.22-Deoxoisocucurbitacin D can undergo several chemical reactions due to its functional groups:
The mechanism of action for 22-Deoxoisocucurbitacin D primarily relates to its interaction with cellular pathways involved in cancer cell proliferation and inflammation.
22-Deoxoisocucurbitacin D has several scientific applications:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.: 245126-95-8
CAS No.: